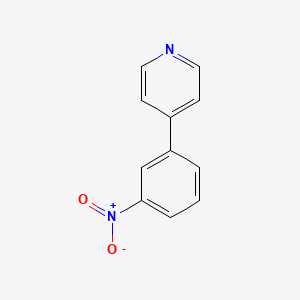

4-(3-Nitrophenyl)pyridine

Description

BenchChem offers high-quality 4-(3-Nitrophenyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Nitrophenyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(3-nitrophenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c14-13(15)11-3-1-2-10(8-11)9-4-6-12-7-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFVBDOPDKXFXTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60332677 | |

| Record name | 4-(3-nitrophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4282-48-8 | |

| Record name | 4-(3-nitrophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(3-Nitrophenyl)pyridine

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(3-nitrophenyl)pyridine, a valuable heterocyclic compound with significant applications in medicinal chemistry and materials science. The document details a robust synthetic protocol utilizing the Suzuki-Miyaura cross-coupling reaction, outlines a systematic purification strategy, and presents a multi-faceted analytical approach for structural verification and purity assessment. This guide is intended for researchers, chemists, and professionals in the field of drug development, offering both theoretical insights and practical, step-by-step instructions to facilitate the successful preparation and validation of this important molecular scaffold.

Introduction: The Significance of the Pyridine Scaffold

Pyridine and its derivatives are fundamental building blocks in the development of new therapeutic agents and functional materials.[1][2] The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a common motif in a vast number of pharmaceuticals due to its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.[3][4] The incorporation of a pyridine moiety can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its solubility, bioavailability, and metabolic stability.[4]

4-(3-Nitrophenyl)pyridine, in particular, is a versatile intermediate. The nitro group can be readily reduced to an amine, providing a handle for further functionalization, while the pyridine nitrogen offers a site for potential coordination or salt formation. This bifunctional nature makes it an attractive starting material for the synthesis of more complex molecules with diverse biological activities.

Synthesis of 4-(3-Nitrophenyl)pyridine via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[5][6] This palladium-catalyzed reaction involves the coupling of an organoboron compound with an organic halide in the presence of a base.[6] For the synthesis of 4-(3-nitrophenyl)pyridine, a 4-halopyridine is coupled with 3-nitrophenylboronic acid.

The choice of the Suzuki-Miyaura coupling is predicated on its mild reaction conditions, high functional group tolerance (including the nitro group), and the commercial availability of the starting materials.

Reaction Scheme

Caption: Synthetic workflow for 4-(3-Nitrophenyl)pyridine.

Experimental Protocol

Materials:

-

4-Chloropyridine hydrochloride

-

3-Nitrophenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4-chloropyridine hydrochloride (1.0 eq), 3-nitrophenylboronic acid (1.1 eq), and sodium carbonate (3.0 eq).

-

Solvent Addition: Add a 4:1:1 mixture of toluene, ethanol, and water to the flask.

-

Degassing: Bubble argon or nitrogen gas through the mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.02 - 0.05 eq) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (2 x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification

The crude 4-(3-nitrophenyl)pyridine is typically a solid that can be purified by recrystallization.

Recrystallization Protocol

-

Solvent Selection: A mixture of ethanol and water or isopropanol and water is generally a suitable solvent system. The goal is to find a solvent system in which the compound is soluble at high temperatures and sparingly soluble at low temperatures.[7]

-

Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot solvent mixture until the solid just dissolves.

-

Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. The charcoal is then removed by hot filtration.[7]

-

Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of the crystals.

-

Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent mixture, and dry them in a vacuum oven.

Characterization

A combination of spectroscopic and physical methods should be employed to confirm the identity and purity of the synthesized 4-(3-nitrophenyl)pyridine.

Caption: Workflow for the characterization of 4-(3-Nitrophenyl)pyridine.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₁H₈N₂O₂[8] |

| Molecular Weight | 200.19 g/mol [8] |

| Appearance | Off-white to yellow solid |

| Melting Point | 109-110 °C[8] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[9] The spectra should be recorded in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

¹H NMR: The proton NMR spectrum will show distinct signals for the protons on the pyridine and nitrophenyl rings in the aromatic region (typically δ 7.0-9.0 ppm). The integration of these signals should correspond to the number of protons on each ring. The coupling patterns (doublets, triplets, etc.) will provide information about the connectivity of the protons.

-

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule.[10] The chemical shifts will be influenced by the electron-withdrawing nitro group and the electronegative nitrogen in the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, confirming its molecular weight.

-

Expected Molecular Ion: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 200.19, corresponding to the molecular weight of 4-(3-nitrophenyl)pyridine.

-

Fragmentation Pattern: Common fragmentation pathways may include the loss of the nitro group (NO₂, 46 amu) and cleavage of the C-C bond between the two aromatic rings.

Conclusion

This guide has provided a detailed and practical framework for the synthesis, purification, and characterization of 4-(3-nitrophenyl)pyridine. The Suzuki-Miyaura cross-coupling reaction offers a reliable and efficient route to this valuable compound. Rigorous purification by recrystallization and comprehensive characterization using NMR, mass spectrometry, and melting point analysis are essential to ensure the quality and integrity of the final product for its intended applications in research and development.

References

-

Chaudhary, P., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. ACS Omega, 6(42), 27762-27779. [Link]

-

ResearchGate. ¹H-NMR spectra of [Cu(N-{4-nitrophenyl}pyridine-2-yl-methan-imine)(PPh3)Br]2 complex as a function of concentration. [Link]

-

PubChem. 4-(3-Nitrophenyl)pyridine. [Link]

-

University of California, San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

-

University of Colorado Boulder. Recrystallization. [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

Wikipedia. Suzuki reaction. [Link]

-

YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pyridine Derivatives in Modern Drug Development. [Link]

-

SpectraBase. 4-(4-Nitrophenyl)pyridine. [Link]

-

ResearchGate. 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]

-

University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [Link]

- Google Patents.

-

ResearchGate. Express Search and Characterization of Nitro Compounds via Visualization Mass Spectrometry. [Link]

-

IntechOpen. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. mdpi.com [mdpi.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. Page loading... [wap.guidechem.com]

- 5. benchchem.com [benchchem.com]

- 6. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. home.sandiego.edu [home.sandiego.edu]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Crystal Structure Analysis of 4-(3-Nitrophenyl)pyridine for Drug Development Applications

This guide provides a comprehensive technical overview of the methodologies involved in determining and analyzing the single-crystal X-ray diffraction structure of 4-(3-Nitrophenyl)pyridine. This compound, as a member of the nitrophenyl-pyridine family, is of significant interest to researchers in medicinal chemistry and drug development due to the established importance of the pyridine scaffold in numerous therapeutic agents.[1][2][3] The precise knowledge of its three-dimensional structure is paramount for understanding its chemical behavior, designing derivatives with enhanced pharmacological activity, and for computational modeling studies such as molecular docking.

While a specific, publicly available crystal structure for 4-(3-Nitrophenyl)pyridine was not identified at the time of this writing, this guide will provide a robust framework for its determination and analysis. The protocols and insights presented herein are based on established crystallographic techniques and analysis of structurally related compounds.

The Strategic Importance of Crystal Structure Analysis in Drug Discovery

The pyridine ring is a fundamental scaffold in a vast number of approved pharmaceuticals, valued for its ability to engage in various intermolecular interactions and its favorable pharmacokinetic properties.[1][2] When functionalized with a nitrophenyl group, as in 4-(3-Nitrophenyl)pyridine, the resulting molecule possesses a unique electronic and steric profile that can be exploited for targeted drug design. For instance, the isomeric 3-(4-Nitrophenyl)pyridine is a crucial intermediate in the synthesis of the PARP inhibitor Niraparib, a targeted therapy for cancer.[4]

The determination of the crystal structure provides definitive information on:

-

Molecular Conformation: The precise bond lengths, bond angles, and torsion angles, which dictate the molecule's overall shape.

-

Intermolecular Interactions: The non-covalent forces such as hydrogen bonds, halogen bonds, and π-π stacking that govern how molecules pack in the solid state.[5][6][7] These interactions are crucial for predicting solubility, stability, and crystal polymorphism.

-

Supramolecular Assembly: The overall packing arrangement of the molecules in the crystal lattice, which influences the material's bulk properties.

This information is invaluable for structure-activity relationship (SAR) studies, computational chemistry, and solid-state characterization, all of which are critical components of modern drug development.

Experimental Workflow: From Synthesis to Structure

The journey to elucidating the crystal structure begins with the synthesis of high-purity material and the growth of single crystals suitable for X-ray diffraction.

Synthesis and Crystallization of 4-(3-Nitrophenyl)pyridine

The synthesis of 4-(3-Nitrophenyl)pyridine can be achieved through various established cross-coupling methodologies. A common approach is the Suzuki coupling reaction, which involves the reaction of a pyridine boronic acid with a nitro-substituted aryl halide, or vice versa, in the presence of a palladium catalyst.

Experimental Protocol: Synthesis and Crystallization

-

Synthesis (Illustrative Suzuki Coupling):

-

To a solution of 4-bromopyridine hydrochloride (1.0 eq) and 3-nitrophenylboronic acid (1.1 eq) in a 3:1 mixture of dioxane and water, add potassium carbonate (3.0 eq).

-

Degas the mixture with argon for 15 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) and heat the reaction mixture at 90 °C for 12 hours under an inert atmosphere.

-

Upon completion (monitored by TLC or LC-MS), cool the reaction to room temperature and extract with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure 4-(3-Nitrophenyl)pyridine.

-

-

Crystallization:

-

The key to successful X-ray diffraction analysis is the growth of high-quality single crystals. Slow evaporation is a widely used and effective technique.

-

Dissolve the purified 4-(3-Nitrophenyl)pyridine in a suitable solvent or solvent mixture (e.g., ethanol, methanol, ethyl acetate/hexane, or dichloromethane).[8] The choice of solvent is critical and may require screening.

-

Warm the solution gently to ensure complete dissolution.

-

Loosely cover the container (e.g., with perforated parafilm) and allow the solvent to evaporate slowly and undisturbed over several days at room temperature.

-

Visually inspect the resulting crystals under a microscope for well-defined faces and the absence of twinning or other defects.

-

Diagram of the Experimental Workflow

Caption: Workflow from synthesis to structural analysis.

Single-Crystal X-ray Diffraction Analysis

Once a suitable crystal is obtained, it is subjected to X-ray diffraction to determine the arrangement of atoms within the crystal lattice.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Mounting:

-

A single crystal of suitable size (typically 0.1-0.3 mm) is carefully selected and mounted on a goniometer head using a cryoprotectant oil.

-

The crystal is then flash-cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal vibrations and radiation damage.

-

-

Data Collection:

-

The mounted crystal is placed on a modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector).[8]

-

A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal.

-

The crystal is rotated through a series of angles, and the diffraction pattern (the positions and intensities of the diffracted X-ray beams) is recorded for each orientation.

-

Software integrated with the diffractometer is used to index the diffraction spots, determine the unit cell parameters and Bravais lattice, and integrate the reflection intensities.

-

-

Structure Solution and Refinement:

-

The collected data is processed to correct for experimental factors (e.g., absorption).

-

The phase problem is solved using direct methods or Patterson methods (e.g., using software like SHELXS) to generate an initial electron density map.

-

An initial molecular model is built into the electron density map.

-

The model is then refined using full-matrix least-squares on F² (e.g., using SHELXL). This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.

-

Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Anticipated Structural Features of 4-(3-Nitrophenyl)pyridine

Based on the crystal structures of related nitrophenyl and pyridine-containing molecules, we can anticipate several key structural features for 4-(3-Nitrophenyl)pyridine.[8][9][10][11]

Molecular Geometry

The molecule consists of a pyridine ring and a nitrophenyl ring linked by a C-C single bond. A key conformational feature will be the dihedral angle between the planes of these two aromatic rings. This angle is determined by a balance between steric hindrance and the desire for π-system conjugation. In similar structures, this dihedral angle can vary significantly.[11] The nitro group itself may also be slightly twisted out of the plane of the benzene ring.

Crystallographic Data Summary (Hypothetical)

The X-ray diffraction experiment would yield a set of crystallographic data that would be summarized as shown in the table below. The values are illustrative placeholders based on similar small organic molecules.

| Parameter | Expected Value (Illustrative) |

| Chemical Formula | C₁₁H₈N₂O₂ |

| Formula Weight | 200.19 g/mol |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pca2₁ |

| a (Å) | 8 - 12 |

| b (Å) | 5 - 10 |

| c (Å) | 12 - 18 |

| α (°) | 90 |

| β (°) | 90 - 105 |

| γ (°) | 90 |

| Volume (ų) | 1000 - 1500 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.3 - 1.5 |

| Temperature (K) | 100(2) |

| R-factor (R1) | < 0.05 |

| wR2 (all data) | < 0.15 |

Intermolecular Interactions and Supramolecular Chemistry

The packing of 4-(3-Nitrophenyl)pyridine molecules in the crystal will be dictated by a network of non-covalent interactions. Analysis of these interactions is crucial for understanding the crystal's stability and properties.

-

C-H···O Hydrogen Bonds: The oxygen atoms of the nitro group are strong hydrogen bond acceptors. It is highly probable that they will interact with hydrogen atoms from the aromatic rings of neighboring molecules, forming C-H···O hydrogen bonds.[8][11]

-

C-H···N Hydrogen Bonds: The nitrogen atom of the pyridine ring is also a potential hydrogen bond acceptor and may engage in C-H···N interactions.

-

π-π Stacking: Aromatic rings often stack in a parallel-displaced or T-shaped arrangement to maximize attractive π-π interactions.[9] The presence of both an electron-rich pyridine ring and an electron-deficient nitrophenyl ring could lead to donor-acceptor π-π stacking.[12]

Diagram of Potential Intermolecular Interactions

Caption: Potential non-covalent interactions in the crystal lattice.

Conclusion

The determination of the single-crystal X-ray structure of 4-(3-Nitrophenyl)pyridine is a critical step in harnessing its potential for drug discovery and development. This guide has outlined a robust, field-proven methodology for the synthesis, crystallization, and structural analysis of this compound. The resulting data on molecular conformation and intermolecular interactions will provide an authoritative foundation for rational drug design, polymorphism screening, and the development of new therapeutic agents based on the versatile pyridine scaffold.

References

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). PMC. [Link]

-

Crystal structure of 2-(3-nitrophenyl)-1,3-thiazolo[4,5-b]pyridine. (n.d.). PMC - NIH. [Link]

-

Crystal Structure and Hirshfeld Surface Analysis of 4-Nitrophenyl Isocyanate. (n.d.). Der Pharma Chemica. [Link]

-

4-(3-Nitrophenyl)pyridine | C11H8N2O2 | CID 459557. (n.d.). PubChem - NIH. [Link]

-

The structure of compound 4 (XRD—X-ray Diffraction). The crystal is a... (n.d.). ResearchGate. [Link]

-

The Chemistry of Progress: 3-(4-Nitrophenyl)Pyridine in Modern Synthesis. (2025). Ningbo Inno Pharmchem Co., Ltd. [Link]

-

Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). IntechOpen. [Link]

-

Intermolecular interactions in the crystalline structure of some polyhalogenated Di- And triamino Pyridines: Spectroscopical perspectives. (2022). PubMed. [Link]

-

Pyridine Synthesis: Cliff Notes. (2004). Baran Lab, Scripps Research. [Link]

-

The Role of Pyridine Derivatives in Modern Drug Development. (n.d.). Ningbo Inno Pharmchem Co., Ltd. [Link]

-

Crystal structure and Hirshfeld surface analysis of 4-(3-methoxyphenyl)-2,6-diphenylpyridine. (n.d.). IUCr. [Link]

-

The intermolecular interactions in four different types of single crystal structures appeared in the Br-PM series. (n.d.). ResearchGate. [Link]

-

Crystal structure and Hirshfeld surface analysis of 4-oxo-3-phenyl-2-sulfanylidene-5-(thiophen-2-yl)-3,4,7,8,9,10-hexahydro-2H-pyrido[1,6-a:2,3-d′]dipyrimidine-6-carbonitrile. (n.d.). ResearchGate. [Link]

-

(PDF) 4-(4-Nitrobenzyl)pyridine. (2013). ResearchGate. [Link]

-

Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. (n.d.). PMC. [Link]

-

Pyridine synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). MDPI. [Link]

-

Quantitative analysis of intermolecular interactions in orthorhombic rubrene. (n.d.). PMC - NIH. [Link]

-

Crystal structure, Hirshfeld surface and intermolecular interaction energy analysis of the halogen-bonded 1:1 cocrystal 1-bromo-3,5-dinitrobenzene–N,N-dimethylpyridin-4-amine. (n.d.). PMC - PubMed Central. [Link]

-

Quantitative investigation on the intermolecular interactions present in 8-(4-ethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2. (n.d.). Indian Academy of Sciences. [Link]

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Intermolecular interactions in the crystalline structure of some polyhalogenated Di- And triamino Pyridines: Spectroscopical perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Quantitative analysis of intermolecular interactions in orthorhombic rubrene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. Crystal structure of 2-(3-nitrophenyl)-1,3-thiazolo[4,5-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Crystal structure and Hirshfeld surface analysis of 4-(3-methoxyphenyl)-2,6-diphenylpyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Crystal structure, Hirshfeld surface and intermolecular interaction energy analysis of the halogen-bonded 1:1 cocrystal 1-bromo-3,5-dinitrobenzene–N,N-dimethylpyridin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]

solubility of 4-(3-Nitrophenyl)pyridine in organic solvents

An In-depth Technical Guide to the Solubility of 4-(3-Nitrophenyl)pyridine in Organic Solvents

This guide provides a comprehensive technical overview of the principles and methodologies for determining and understanding the solubility of 4-(3-nitrophenyl)pyridine in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical experimental guidance.

Introduction to 4-(3-Nitrophenyl)pyridine

4-(3-Nitrophenyl)pyridine is a heterocyclic aromatic compound with the chemical formula C₁₁H₈N₂O₂[1][2][3]. Its structure, featuring a pyridine ring substituted with a nitrophenyl group, makes it a molecule of interest in medicinal chemistry and materials science. Understanding its solubility is critical for its application in synthesis, purification, formulation, and biological screening.

Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₁₁H₈N₂O₂ | [1][2][3] |

| Molar Mass | 200.19 g/mol | [1] |

| Melting Point | 109-110 °C | |

| Boiling Point | 349.5±25.0 °C (Predicted) | |

| Density | 1.252±0.06 g/cm³ (Predicted) | |

| pKa | 4.95±0.10 (Predicted) | [3] |

| Topological Polar Surface Area | 58.7 Ų | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a manifestation of the intermolecular forces between the solute and solvent molecules[4]. The overall process of dissolution involves overcoming the solute-solute and solvent-solvent interactions to form new solute-solvent interactions.

The Role of Polarity and Intermolecular Forces

The 4-(3-nitrophenyl)pyridine molecule possesses both polar and non-polar characteristics. The pyridine ring, with its nitrogen atom, and the nitro group contribute to the molecule's polarity and its ability to act as a hydrogen bond acceptor[3]. The phenyl and pyridine rings also provide non-polar surface area, allowing for van der Waals interactions.

The solubility of 4-(3-nitrophenyl)pyridine in a given organic solvent will depend on the balance of these interactions:

-

Polar Solvents: Protic polar solvents (e.g., alcohols) can engage in hydrogen bonding with the nitrogen of the pyridine ring and the oxygen atoms of the nitro group. Aprotic polar solvents (e.g., acetone, ethyl acetate) can interact via dipole-dipole interactions.

-

Non-polar Solvents: Non-polar solvents (e.g., toluene, hexane) will primarily interact with the non-polar phenyl and pyridine rings through London dispersion forces.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters. HSP theory decomposes the total cohesive energy of a substance into three components: dispersion (δd), polar (δp), and hydrogen bonding (δh) forces. The principle states that substances with similar HSP values are likely to be miscible.

The three Hansen parameters can be plotted in a three-dimensional space, known as the Hansen space. The closer the coordinates of the solute and solvent, the higher the likelihood of dissolution.

Sources

physical and chemical properties of 4-(3-Nitrophenyl)pyridine

An In-depth Technical Guide to 4-(3-Nitrophenyl)pyridine

Abstract

This technical guide provides a comprehensive overview of 4-(3-Nitrophenyl)pyridine, a key heterocyclic building block in modern chemical research. The document delineates its fundamental physicochemical properties, explores robust synthetic methodologies with mechanistic insights, and details its characteristic chemical reactivity. Furthermore, it covers essential spectroscopic analysis for compound verification, highlights its applications in drug discovery and materials science, and provides stringent safety and handling protocols. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical attributes of this versatile compound.

Physicochemical Properties

4-(3-Nitrophenyl)pyridine is a biaryl compound featuring a pyridine ring linked to a nitrophenyl moiety. This structure imparts a specific set of physical and chemical characteristics crucial for its application and handling. The electron-withdrawing nature of the nitro group and the electron-deficient pyridine ring significantly influences its reactivity and properties.

Quantitative data for 4-(3-Nitrophenyl)pyridine (CAS No. 4282-48-8) is summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈N₂O₂ | [1][2][3] |

| Molecular Weight | 200.19 g/mol | [2][3][4] |

| Melting Point | 109-110 °C | [4] |

| Boiling Point (Predicted) | 349.5 ± 25.0 °C at 760 mmHg | [3][4] |

| Density (Predicted) | 1.252 ± 0.06 g/cm³ | [3][4] |

| pKa (Predicted) | 4.95 ± 0.10 | [1][4] |

| InChIKey | AFVBDOPDKXFXTN-UHFFFAOYSA-N | [1][2][5] |

| Canonical SMILES | C1=CC(=CC(=C1)[O-])C2=CC=NC=C2 | [1][2][3] |

| Topological Polar Surface Area | 58.7 Ų | [1][2] |

| Hydrogen Bond Acceptor Count | 3 | [1][3] |

Synthesis and Mechanistic Insights

The construction of the C-C bond between the phenyl and pyridine rings is the central challenge in synthesizing 4-(3-Nitrophenyl)pyridine. The Suzuki-Miyaura cross-coupling reaction is the industry-standard and most efficient method for this transformation.

Causality of Method Selection: The Suzuki coupling is preferred due to its high functional group tolerance (compatible with the nitro group and the pyridine nitrogen), generally high yields, and the commercial availability of the necessary precursors: a 4-halopyridine (e.g., 4-bromopyridine or 4-chloropyridine) and 3-nitrophenylboronic acid. The reaction is catalyzed by a palladium(0) complex, which facilitates the transmetalation and reductive elimination steps that form the critical biaryl bond.

Caption: Suzuki-Miyaura synthesis of 4-(3-Nitrophenyl)pyridine.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a self-validating system, incorporating steps for setup, monitoring, and purification to ensure product integrity.

-

Inert Atmosphere Setup: To an oven-dried Schlenk flask, add 3-nitrophenylboronic acid (1.0 eq.), 4-bromopyridine hydrochloride (1.1 eq.), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq.).

-

Solvent and Base Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add a degassed solvent mixture, such as toluene/ethanol (4:1), followed by a degassed 2M aqueous solution of sodium carbonate (Na₂CO₃, 3.0 eq.).

-

Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the limiting starting material is consumed (typically 4-12 hours).

-

Workup and Extraction: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 4-(3-Nitrophenyl)pyridine.

-

Verification: Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.

Chemical Reactivity and Derivatization

The chemical behavior of 4-(3-Nitrophenyl)pyridine is dictated by its three primary functional components: the nitro group, the phenyl ring, and the pyridine ring.

-

Reduction of the Nitro Group: The nitro group is readily reduced to an aniline derivative, 3-(pyridin-4-yl)aniline. This is a foundational transformation in medicinal chemistry, as the resulting amino group serves as a versatile handle for subsequent amide bond formation, sulfonylation, or diazotization reactions. Common reducing agents include SnCl₂/HCl, H₂ with a Palladium catalyst (Pd/C), or sodium dithionite.

-

Pyridine Ring Reactivity: The nitrogen atom of the pyridine ring is basic (predicted pKa ≈ 4.95) and can be protonated or alkylated to form pyridinium salts.[1][4] It also functions as a ligand, capable of coordinating with various metal centers.

-

Electrophilic Aromatic Substitution: Both rings are deactivated towards electrophilic substitution. The pyridine ring is inherently electron-deficient, and the phenyl ring is strongly deactivated by the meta-directing nitro group.

Caption: Key reactivity pathways of 4-(3-Nitrophenyl)pyridine.

Spectroscopic Analysis

Characterization of 4-(3-Nitrophenyl)pyridine relies on standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum will show complex signals in the aromatic region (typically 7.0-9.0 ppm). The pyridine protons will appear as distinct doublets or multiplets, often at a lower field due to the deshielding effect of the nitrogen atom. The protons on the nitrophenyl ring will also present as a set of multiplets, with their chemical shifts influenced by the nitro group.

-

¹³C NMR: The carbon NMR spectrum will display 11 distinct signals for the 11 unique carbon atoms in the molecule. Carbons attached to the nitro group and those adjacent to the pyridine nitrogen will be shifted downfield.

-

IR Spectroscopy: The infrared spectrum will show characteristic strong absorption bands for the N-O stretching of the nitro group, typically around 1530-1500 cm⁻¹ (asymmetric) and 1350-1330 cm⁻¹ (symmetric). C=N and C=C stretching vibrations from the aromatic rings will appear in the 1600-1400 cm⁻¹ region.

-

Mass Spectrometry: The mass spectrum will show a prominent molecular ion (M⁺) peak corresponding to the molecular weight of the compound (m/z = 200.19).[1][5]

Applications in Research and Development

4-(3-Nitrophenyl)pyridine is not typically an end-product but rather a valuable intermediate and structural motif in several areas:

-

Medicinal Chemistry: As a precursor to 3-(pyridin-4-yl)aniline and its derivatives, this compound is a building block for synthesizing kinase inhibitors, receptor antagonists, and other pharmacologically active agents. The pyridine moiety often serves to improve solubility or to act as a hydrogen bond acceptor, interacting with biological targets.

-

Materials Science: The rigid, conjugated biaryl structure makes it a candidate for incorporation into organic light-emitting diodes (OLEDs), conductive polymers, and metal-organic frameworks (MOFs). The pyridine nitrogen provides a coordination site for building larger supramolecular structures.

-

Chemical Synthesis: It serves as a starting material for a wide range of more complex substituted pyridines, which are themselves important in agrochemicals and pharmaceuticals.[6]

Safety, Handling, and Storage

While a specific safety data sheet for 4-(3-Nitrophenyl)pyridine is not widely available, precautions should be based on the hazards of related aromatic nitro compounds and pyridines.[7][8][9]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[9]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8][10] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] Keep away from strong oxidizing agents, strong acids, and strong bases.[7]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

This guide provides a foundational understanding of 4-(3-Nitrophenyl)pyridine, equipping researchers with the technical knowledge to synthesize, handle, and utilize this compound effectively in their scientific endeavors.

References

-

PrepChem.com. Synthesis of 4-[3-(4-nitrophenyl)propyl]pyridine. [Link]

-

National Institutes of Health (NIH), PubChem. 4-(3-Nitrophenyl)pyridine. [Link]

-

Matrix Fine Chemicals. 4-(3-NITROPHENYL)PYRIDINE | CAS 4282-48-8. [Link]

-

ChemSynthesis. 3-methyl-4-(3-nitrophenyl)pyridine. [Link]

-

The Royal Society of Chemistry. Supporting information. [Link]

- Google Patents.

-

National Institutes of Health (NIH), PubChem. 3-(3-Nitrophenyl)pyridine. [Link]

-

IAJPR. SYNTHESIS AND INSILICO EVALUATION OF 4, 6- DIPHENYL PYRIDINE-3 (2H) - ONEDERIVATIVES. [Link]

-

Synerzine. Pyridine, 4-(3-phenylpropyl)- Safety Data Sheet. [Link]

-

MDPI. Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]

-

YouTube. NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

SpectraBase. 4-(4-Nitrophenyl)pyridine - 13C NMR - Chemical Shifts. [Link]

-

ResearchGate. Nitropyridines: Synthesis and reactions. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. 4-(3-Nitrophenyl)pyridine | C11H8N2O2 | CID 459557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 4-(3-Nitrophenyl)pyridine CAS#: 4282-48-8 [amp.chemicalbook.com]

- 5. 4-(3-NITROPHENYL)PYRIDINE | CAS 4282-48-8 [matrix-fine-chemicals.com]

- 6. mdpi.com [mdpi.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. echemi.com [echemi.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to 4-(3-Nitrophenyl)pyridine (CAS 4282-48-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Nitrophenyl)pyridine is a substituted pyridine derivative that holds significant interest within the realms of medicinal chemistry and materials science.[1][2][3] Its structure, featuring a pyridine ring linked to a nitrophenyl group, provides a versatile scaffold for the development of novel therapeutic agents and functional materials. The pyridine moiety, a common motif in numerous pharmaceuticals, can influence a molecule's solubility, bioavailability, and target-binding affinity.[1][2][3] The nitro group, a strong electron-withdrawing group, not only modulates the electronic properties of the molecule but also serves as a key synthetic handle for further chemical transformations. This guide offers a comprehensive overview of the core properties, synthesis, reactivity, and potential applications of 4-(3-Nitrophenyl)pyridine, providing a crucial resource for professionals in drug discovery and chemical research.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical characteristics of 4-(3-Nitrophenyl)pyridine is fundamental to its application in research and development.

Table 1: Physicochemical Properties of 4-(3-Nitrophenyl)pyridine

| Property | Value | Source(s) |

| CAS Number | 4282-48-8 | [4][5][6][7][8][9][10] |

| Molecular Formula | C₁₁H₈N₂O₂ | [4][5][7][8][9] |

| Molecular Weight | 200.19 g/mol | [4][5][8][9] |

| Melting Point | 109-110 °C | [4][6] |

| Boiling Point (Predicted) | 349.5 ± 25.0 °C at 760 mmHg | [4][5] |

| Density (Predicted) | 1.252 ± 0.06 g/cm³ | [4][5][6] |

| pKa (Predicted) | 4.95 ± 0.10 | [4][7] |

| Flash Point | 165.2 °C | [5] |

| Appearance | Not Available | [7] |

| InChI Key | AFVBDOPDKXFXTN-UHFFFAOYSA-N | [7][8][9] |

| Canonical SMILES | C1=CC(=CC(=C1)[O-])C2=CC=NC=C2 | [7][8] |

Spectroscopic Profile

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and nitrophenyl rings. The protons on the pyridine ring, particularly those adjacent to the nitrogen atom, would appear further downfield due to the deshielding effect of the nitrogen.[13] The protons on the nitrophenyl ring will also exhibit characteristic splitting patterns based on their substitution.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display unique signals for each carbon atom in the molecule. The carbons attached to the nitrogen in the pyridine ring and the nitro group in the phenyl ring will be significantly shifted.

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the C-N stretching of the pyridine ring, the N-O stretching of the nitro group (typically strong bands around 1530-1500 cm⁻¹ and 1350-1300 cm⁻¹), and the C-H stretching of the aromatic rings.[14]

-

MS (Mass Spectrometry): Mass spectrometry will show a molecular ion peak corresponding to the molecular weight of the compound (200.19 g/mol ). Fragmentation patterns can provide further structural information.[14]

Synthesis and Reactivity

The synthesis of 4-(3-Nitrophenyl)pyridine is most commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This powerful C-C bond-forming reaction offers a versatile and efficient route to biaryl compounds.[15][16]

Diagram: Suzuki-Miyaura Coupling for the Synthesis of 4-(3-Nitrophenyl)pyridine

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a generalized procedure for the synthesis of 4-(3-Nitrophenyl)pyridine via a Suzuki-Miyaura coupling reaction. The choice of palladium catalyst, ligand, base, and solvent system is critical and may require optimization.[17][18]

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-halopyridine (e.g., 4-bromopyridine or 4-iodopyridine), 3-nitrophenylboronic acid (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂ with a suitable phosphine ligand), and a base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃).

-

Solvent Addition: Add a degassed solvent system, commonly a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and an aqueous solution of the base.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting materials are consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 4-(3-Nitrophenyl)pyridine.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents catalyst degradation.

-

Excess Boronic Acid: Using a slight excess of the boronic acid can help drive the reaction to completion.

-

Choice of Base: The base is crucial for the transmetalation step of the catalytic cycle. The choice of base can significantly impact the reaction rate and yield.[19]

-

Degassed Solvents: Removing dissolved oxygen from the solvents further protects the catalyst from oxidation.

The reactivity of 4-(3-Nitrophenyl)pyridine is largely dictated by its two key functional groups: the pyridine ring and the nitro group.

-

Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated or alkylated. The ring itself can undergo nucleophilic aromatic substitution, particularly at the 2- and 4-positions, although it is generally unreactive towards electrophilic aromatic substitution.[20]

-

Nitro Group: The nitro group is a versatile functional group that can be readily reduced to an amine.[21][22][23][24][25] This transformation is a cornerstone in the synthesis of more complex molecules, as the resulting amino group can be further functionalized.

Diagram: Reduction of the Nitro Group

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pyridine Compounds with Antimicrobial and Antiviral Activities [mdpi.com]

- 4. 4-(3-Nitrophenyl)pyridine CAS#: 4282-48-8 [amp.chemicalbook.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 4282-48-8 [chembk.com]

- 7. Page loading... [guidechem.com]

- 8. 4-(3-NITROPHENYL)PYRIDINE | CAS 4282-48-8 [matrix-fine-chemicals.com]

- 9. 4-(3-Nitrophenyl)pyridine | CAS: 4282-48-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 10. 4-(3-Nitrophenyl)pyridine | C11H8N2O2 | CID 459557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. youtube.com [youtube.com]

- 14. lehigh.edu [lehigh.edu]

- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 16. synarchive.com [synarchive.com]

- 17. researchgate.net [researchgate.net]

- 18. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. m.youtube.com [m.youtube.com]

- 20. imperial.ac.uk [imperial.ac.uk]

- 21. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 22. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 25. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

electrophilic substitution reactions of 4-(3-Nitrophenyl)pyridine

An In-Depth Technical Guide to the Electrophilic Substitution Reactions of 4-(3-Nitrophenyl)pyridine

Abstract

This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) reactions of 4-(3-nitrophenyl)pyridine, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. The molecule's unique electronic architecture, featuring two distinct aromatic rings—one electron-deficient pyridine ring and one phenyl ring strongly deactivated by both a nitro group and the pyridyl substituent—presents significant challenges to conventional EAS. This document dissects the underlying electronic effects governing the molecule's reactivity and regioselectivity. We establish that electrophilic attack occurs preferentially on the heavily deactivated phenyl ring, rather than the even more electron-poor pyridine ring. Through a detailed analysis of substituent directing effects, we predict that substitution will be overwhelmingly directed to the C-5' position of the phenyl ring. This guide offers field-proven insights and detailed protocols for key EAS reactions, including nitration, halogenation, and sulfonation, while also explaining the inherent limitations regarding Friedel-Crafts reactions.

Introduction to 4-(3-Nitrophenyl)pyridine

4-(3-Nitrophenyl)pyridine is a biaryl heterocyclic compound featuring a pyridine ring linked to a 3-substituted nitrophenyl ring. Its structural properties make it a valuable scaffold and intermediate in the synthesis of more complex molecules.

Table 1: Chemical and Physical Properties

| Property | Value |

| CAS Number | 4282-48-8[1][2][3] |

| Molecular Formula | C₁₁H₈N₂O₂[1][2][3] |

| Molecular Weight | 200.19 g/mol [2][3] |

| IUPAC Name | 4-(3-nitrophenyl)pyridine[3] |

| Canonical SMILES | C1=CC(=CC(=C1)[O-])C2=CC=NC=C2[1][3] |

The synthesis of 4-(3-nitrophenyl)pyridine and its analogs is often achieved through modern cross-coupling methodologies, such as the Suzuki-Miyaura reaction, which allows for the precise construction of the C-C bond between the two aromatic rings. Its utility is primarily as a building block in drug discovery and the development of advanced materials, where the specific arrangement of its nitrogen heteroatom and nitro group can be leveraged to tune electronic properties or serve as a key pharmacophore.

Electronic Properties and Reactivity Analysis

Understanding the electrophilic substitution behavior of 4-(3-nitrophenyl)pyridine requires a foundational analysis of the electronic contributions from each of its constituent parts. The molecule's overall reactivity is exceptionally low due to the synergistic electron-withdrawing nature of its components.

Pillar 1: The Deactivating Nature of the Pyridine Ring

The pyridine ring is significantly less reactive towards electrophilic substitution than benzene. This reduced reactivity stems from two primary factors:

-

Inductive Effect: The electronegative nitrogen atom withdraws electron density from the carbon atoms of the ring, reducing its nucleophilicity.[4]

-

Reaction Conditions: EAS reactions are typically performed in strong acid, which protonates the basic nitrogen atom. The resulting pyridinium cation is even more strongly electron-withdrawing, further deactivating the ring.

When substitution is forced to occur on a pyridine ring, the electrophile adds to the C-3 position (meta to the nitrogen). Attack at the C-2 or C-4 positions results in an unstable resonance intermediate where the positive charge is placed directly on the electronegative nitrogen atom, which is highly unfavorable.[4][5]

Diagram 1. Arenium ion stability for electrophilic attack on pyridine. Attack at C-4 (and C-2) leads to a highly unstable resonance form with a positive charge on nitrogen.

Pillar 2: The Deactivating Nature of the Nitro Group

The nitro group (-NO₂) is one of the most powerful deactivating groups in electrophilic aromatic substitution.[6] It withdraws electron density from the benzene ring through both a strong inductive effect and a resonance effect.[7][8] The resonance delocalization pulls electrons out of the ring, creating significant partial positive charges at the ortho and para positions.[8][9] Consequently, these positions are strongly deactivated, and the meta position, while still deactivated relative to benzene, becomes the least unfavorable site for electrophilic attack.[7][8][10]

Diagram 3. Combined directing effects on the phenyl ring of 4-(3-nitrophenyl)pyridine, showing preferential attack at C-5'.

Table 2: Analysis of Positional Reactivity on the Phenyl Ring

| Position | Relation to Pyridyl (meta-director) | Relation to Nitro (meta-director) | Predicted Reactivity |

| C-2' | ortho | ortho | Strongly Deactivated |

| C-4' | para | ortho | Strongly Deactivated |

| C-5' | meta | meta | Most Favorable Site |

| C-6' | ortho | para | Strongly Deactivated |

This strong and unambiguous directing effect predicts that electrophilic substitution on 4-(3-nitrophenyl)pyridine will yield a single major constitutional isomer with high regioselectivity.

Key Electrophilic Substitution Reactions and Protocols

Given the severe deactivation of the substrate, forcing conditions are necessary to achieve any significant conversion. Standard, mild electrophilic substitution protocols will likely fail.

Nitration

Further nitration of the molecule would require extremely harsh conditions to add a third deactivating group. The target would be the C-5' position.

Experimental Protocol: Nitration to 4-(5,3-dinitrophenyl)pyridine

-

Safety: Conduct this reaction in a certified fume hood with appropriate personal protective equipment (blast shield, acid-resistant gloves, face shield).

-

Reaction Setup: To a three-neck flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 4-(3-nitrophenyl)pyridine (1.0 eq).

-

Acid Mixture: Cool the flask to 0 °C in an ice-salt bath. Slowly add fuming sulfuric acid (20% SO₃, 5 mL per gram of substrate).

-

Nitrating Agent: Prepare a nitrating mixture of fuming nitric acid (98%, 1.5 eq) and fuming sulfuric acid (2 mL).

-

Addition: Add the nitrating mixture dropwise to the reaction flask, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature, then carefully heat to 100-120 °C for 4-8 hours.

-

Workup: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

-

Neutralization: Slowly neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until pH 7-8 is reached.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Halogenation (Bromination)

Halogenation requires a potent Lewis acid catalyst and elevated temperatures to overcome the deactivation of the ring.

Experimental Protocol: Bromination to 4-(5-bromo-3-nitrophenyl)pyridine

-

Safety: Bromine is highly corrosive and toxic. Handle only in a fume hood.

-

Reaction Setup: In a dry, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous iron(III) bromide (FeBr₃, 1.2 eq).

-

Substrate Addition: Add 4-(3-nitrophenyl)pyridine (1.0 eq) to the flask.

-

Solvent: If necessary, use a minimal amount of a dry, inert solvent like 1,2-dichloroethane. Often, these reactions are run neat.

-

Reagent Addition: Slowly add liquid bromine (Br₂, 1.1 eq) via a dropping funnel.

-

Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

-

Workup: Cool the reaction to room temperature. Quench the reaction by carefully adding an aqueous solution of sodium bisulfite to destroy excess bromine.

-

Extraction: Add water and an organic solvent (e.g., dichloromethane). Separate the layers and extract the aqueous phase.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product via column chromatography or recrystallization.

Sulfonation

Sulfonation requires high concentrations of SO₃ (oleum) and heat.

Experimental Protocol: Sulfonation to 4-(3-nitro-5-sulfophenyl)pyridine

-

Reaction Setup: Place 4-(3-nitrophenyl)pyridine (1.0 eq) in a round-bottom flask.

-

Reagent: Add fuming sulfuric acid (30% SO₃, 10 mL per gram of substrate) at room temperature.

-

Reaction: Heat the mixture to 150-180 °C for 6-12 hours. The reaction is typically driven to completion by the high temperature.

-

Workup: After cooling, carefully pour the viscous solution onto a large amount of crushed ice.

-

Isolation: The resulting sulfonic acid product may precipitate from the cold aqueous solution. If it remains dissolved, salting out with NaCl may be necessary.

-

Purification: Isolate the solid product by filtration and wash with cold, concentrated HCl. The product can be further purified by recrystallization from aqueous acid.

Friedel-Crafts Alkylation and Acylation

Friedel-Crafts reactions are generally not feasible on 4-(3-nitrophenyl)pyridine. [11]The reaction mechanism requires the aromatic ring to act as a nucleophile to attack the carbocation (alkylation) or acylium ion (acylation) generated by the Lewis acid catalyst. [12]The extreme electron deficiency of the phenyl ring in this substrate, caused by the two powerful deactivating groups, renders it insufficiently nucleophilic to participate in the reaction. Furthermore, the Lewis acid catalyst would preferentially coordinate with the basic nitrogen of the pyridine ring or the oxygens of the nitro group, further deactivating the system and preventing the catalytic cycle. [13] Table 3: Summary of Feasible EAS Reactions

| Reaction | Reagents | Conditions | Major Product | Feasibility |

| Nitration | Fuming HNO₃ / Fuming H₂SO₄ | 100-120 °C | 4-(5,3-dinitrophenyl)pyridine | Low; requires harsh conditions |

| Bromination | Br₂ / FeBr₃ | 80-100 °C | 4-(5-bromo-3-nitrophenyl)pyridine | Moderate; requires forcing conditions |

| Sulfonation | Fuming H₂SO₄ (30% SO₃) | 150-180 °C | 4-(3-nitro-5-sulfophenyl)pyridine | Moderate; requires high temperatures |

| Friedel-Crafts | R-Cl, AlCl₃ / RCOCl, AlCl₃ | N/A | No reaction | Not Feasible [11][12] |

Summary and Outlook

The electrophilic substitution chemistry of 4-(3-nitrophenyl)pyridine is governed by profound electronic deactivation. This guide establishes a clear, logic-based framework for predicting its reactivity:

-

Reactivity: The molecule is extremely unreactive towards electrophilic attack, requiring harsh, forcing conditions for any transformation.

-

Site of Reaction: Substitution occurs exclusively on the phenyl ring, as the protonated pyridine ring is even more deactivated. [14]3. Regioselectivity: The combined meta-directing influence of the pyridinium and nitro groups provides excellent, predictable control, directing incoming electrophiles almost exclusively to the C-5' position.

-

Scope: Nitration, halogenation, and sulfonation are challenging but feasible. Friedel-Crafts reactions are not viable due to the substrate's low nucleophilicity.

For researchers and drug development professionals, this predictable regioselectivity is a significant synthetic advantage. It allows for the controlled synthesis of highly functionalized tri-substituted aromatic scaffolds, which can be used as key intermediates in the development of novel pharmaceuticals and functional materials, where precise control over substituent placement is critical for modulating biological activity or material properties.

References

-

Directing Effect of the Nitro Group in EAS - YouTube. (2017). Retrieved from [Link]

-

The nitro group directs electrophilic aromatic substitution to th... | Study Prep in Pearson+. (2023). Retrieved from [Link]

-

Synthesis of 4-[3-(4-nitrophenyl)propyl]pyridine - PrepChem.com. (n.d.). Retrieved from [Link]

-

Question: Why does electrophilic substitution in 4-phenylpyridine occur in the benzene ring? - Filo. (2025). Retrieved from [Link]

-

In electrophilic aromatic substitution reaction, the nitro group is meta directing because it - Vedantu. (n.d.). Retrieved from [Link]

-

electrophilic substitution in methylbenzene and nitrobenzene - Chemguide. (n.d.). Retrieved from [Link]

-

EAS Reactions of Pyridine: Videos & Practice Problems - Pearson. (2024). Retrieved from [Link]

-

In an electrophilic substitution reaction of nitrobenzene, t - Testbook. (2022). Retrieved from [Link]

-

The Chemical Reactivity of 4-Phenylpyridine: A Key Intermediate for Custom Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved from [Link]

-

Question 4 (20 marks) Why does aromatic electrophilic substitut... | Filo. (2025). Retrieved from [Link]

-

Electrophilic substitution on pyridine. - Química Organica.org. (n.d.). Retrieved from [Link]

-

Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC. (n.d.). Retrieved from [Link]

-

Electrophilic substitution at Carbon atoms of the pyridine ring - eXe. (n.d.). Retrieved from [Link]

-

Electrophilic Substitution of Pyrrole and Pyridine - AK Lectures. (n.d.). Retrieved from [Link]

-

(L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. - YouTube. (2020). Retrieved from [Link]

-

3-Selective Halogenation of Pyridines via Zincke Imine Intermediates - ChemRxiv. (n.d.). Retrieved from [Link]

-

Inductive and field effects in aromatic substitution. Part I. Kinetics of nitration of 4-phenylpyridine and 4-benzylpyridine - Journal of the Chemical Society B: Physical Organic (RSC Publishing). (n.d.). Retrieved from [Link]

-

Friedel–Crafts reaction - Wikipedia. (n.d.). Retrieved from [Link]

- US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents. (n.d.).

-

Unveiling the Electrophilic Aromatic Substitution Reactions of Pyridine Derivatives with Nitronium Ion through Molecular Electron Density Theory | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Highly meta -selective halogenation of 2-phenylpyridine with a ruthenium( i ) catalyst - Organic Chemistry Frontiers (RSC Publishing). (2018). Retrieved from [Link]

-

Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

-

Electrophilic substitution at position 4 of pyridine - Química Organica.org. (n.d.). Retrieved from [Link]

-

16.4: Substituent Effects in Electrophilic Substitutions - Chemistry LibreTexts. (2024). Retrieved from [Link]

- WO2015162551A1 - Process for the preparation of apixaban - Google Patents. (n.d.).

-

4-(3-Nitrophenyl)pyridine | C11H8N2O2 | CID 459557 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

Friedel-Crafts Alkylation Reaction - Mettler Toledo. (n.d.). Retrieved from [Link]

-

Friedel-Crafts acylation reactions in pyridinium based ionic liquids - ResearchGate. (2025). Retrieved from [Link]

-

Intramolecular Friedel-Crafts Reactions - Master Organic Chemistry. (2018). Retrieved from [Link]

-

Comparing the reactivity towards aromatic electrophilic substitution reaction - Chemistry Stack Exchange. (2016). Retrieved from [Link]

-

Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods - Frontiers. (2024). Retrieved from [Link]

-

Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC - NIH. (2017). Retrieved from [Link]

-

Selective ortho-halogenation of phenyl ring bound in 2-phenylpyridine... - ResearchGate. (n.d.). Retrieved from [Link]

-

(PDF) Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - ResearchGate. (n.d.). Retrieved from [Link]

-

Showing Compound 4-Phenylpyridine (FDB011123) - FooDB. (2010). Retrieved from [Link]

-

Mechanistic insight into ruthenium catalysed meta-sulfonation of 2-phenylpyridine - Catalysis Science & Technology (RSC Publishing). (n.d.). Retrieved from [Link]

- CN101157642A - Method for preparing 4-sulfonate phenylhydrazine - Google Patents. (n.d.).

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 4-(3-Nitrophenyl)pyridine | CAS: 4282-48-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. 4-(3-Nitrophenyl)pyridine | C11H8N2O2 | CID 459557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Question 4 (20 marks) Why does aromatic electrophilic substitution on car.. [askfilo.com]

- 5. aklectures.com [aklectures.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. In electrophilic aromatic substitution reaction the class 12 chemistry JEE_Main [vedantu.com]

- 9. testbook.com [testbook.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 12. mt.com [mt.com]

- 13. researchgate.net [researchgate.net]

- 14. Question: Why does electrophilic substitution in 4-phenylpyridine occur i.. [askfilo.com]

Exploring the Chemical Space of Nitrophenylpyridine Isomers: A Technical Guide for Drug Discovery

Abstract

The nitrophenylpyridine scaffold represents a privileged structural motif in medicinal chemistry, underpinning a diverse array of biologically active molecules. The isomeric diversity inherent in this scaffold, arising from the positional variations of the nitro group on the phenyl ring and the substitution patterns on the pyridine moiety, offers a rich chemical space for the exploration and development of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of nitrophenylpyridine isomers. We delve into the strategic considerations behind synthetic route selection, provide detailed, field-proven protocols for their preparation and purification, and offer a thorough analysis of the spectroscopic techniques required for their unambiguous structural elucidation. Furthermore, this guide explores the significant potential of these isomers as kinase inhibitors, with a specific focus on the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical target in oncology. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to navigate and exploit the chemical space of nitrophenylpyridine isomers for the discovery of next-generation therapeutics.

Introduction: The Significance of Nitrophenylpyridines in Medicinal Chemistry

The pyridine ring is a fundamental N-heterocycle prevalent in numerous FDA-approved drugs, owing to its ability to engage in hydrogen bonding and other key interactions with biological targets.[1][2] The incorporation of a nitrophenyl group introduces a potent electron-withdrawing moiety that can significantly modulate the physicochemical properties and biological activity of the parent pyridine scaffold. The nitro group's influence extends to altering the molecule's polarity, metabolic stability, and binding affinity to target proteins.[3]

Nitrophenylpyridine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5] A particularly promising area of investigation is their role as kinase inhibitors.[4] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[6][7] The nitrophenylpyridine core can be strategically functionalized to target the ATP-binding site of specific kinases with high affinity and selectivity.

This guide will systematically explore the chemical space of these isomers, providing the foundational knowledge and practical methodologies required to synthesize, characterize, and evaluate this important class of compounds.

Synthetic Strategies: Navigating the Isomeric Landscape

The synthesis of nitrophenylpyridine isomers requires careful strategic planning to achieve the desired substitution pattern. The choice of synthetic route is dictated by the availability of starting materials and the desired final structure. Modern cross-coupling reactions are among the most effective methods for constructing the C-N or C-C bond linking the pyridine and nitrophenyl rings.[4]

Palladium-Catalyzed Cross-Coupling Reactions

The Buchwald-Hartwig amination and Suzuki-Miyaura coupling are powerful tools for the synthesis of nitrophenylpyridine isomers.

2.1.1. Buchwald-Hartwig Amination for N-Aryl Pyridinamines

This reaction is particularly effective for the synthesis of N-(nitrophenyl)pyridin-2-amine derivatives.[2]

-

Causality of Experimental Choices:

-

Catalyst System: A palladium catalyst, such as Pd₂(dba)₃, in combination with a bulky electron-rich phosphine ligand like Xantphos, is crucial for efficient catalytic turnover. The ligand facilitates the reductive elimination step, which is often rate-limiting.

-

Base: A non-nucleophilic base, such as cesium carbonate (Cs₂CO₃), is used to deprotonate the amine without competing in the reaction.

-

Solvent: Anhydrous, degassed aprotic polar solvents like 1,4-dioxane or toluene are used to prevent catalyst deactivation and ensure solubility of the reactants.

-

Experimental Protocol: Synthesis of N-(4-Nitrophenyl)pyridin-2-amine [2]

-

To a dry Schlenk flask, add 2-chloropyridine (1.0 mmol), 4-nitroaniline (1.2 mmol), cesium carbonate (2.0 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add anhydrous, degassed 1,4-dioxane (10 mL).

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

2.1.2. Suzuki-Miyaura Coupling for C-Aryl Pyridines

This reaction is ideal for forming a C-C bond between a nitrophenylboronic acid and a halopyridine.

-

Causality of Experimental Choices:

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used and effective catalyst for this transformation.

-

Base: An aqueous solution of a base like potassium carbonate (K₂CO₃) is required for the transmetalation step of the catalytic cycle.

-

Solvent System: A two-phase solvent system, such as DME/water, is often employed to dissolve both the organic reactants and the inorganic base.

-

Experimental Protocol: Synthesis of 2-(2-Nitrophenyl)pyridine

-

In a round-bottom flask, combine 2-bromopyridine (1.0 mmol), 2-nitrophenylboronic acid (1.2 mmol), and potassium carbonate (2.5 mmol).[3]

-

Purge the flask with an inert gas for 15 minutes.

-

Add a degassed solvent mixture of DME (8 mL) and water (2 mL).

-

Add Pd(PPh₃)₄ (0.03 mmol) to the mixture.

-

Heat the reaction to 85 °C and stir for 12 hours, monitoring by TLC.

-

After cooling, dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography.

Visualizing a Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of nitrophenylpyridine isomers via Suzuki-Miyaura coupling.

Caption: Workflow for Suzuki-Miyaura Synthesis.

Structural Characterization: A Multi-technique Approach

Unambiguous characterization of the synthesized nitrophenylpyridine isomers is paramount and relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for determining the substitution pattern of the isomers.

-

¹H NMR: The chemical shifts and coupling patterns of the aromatic protons provide definitive information about the positions of the substituents on both the pyridine and phenyl rings. Protons ortho to the nitrogen on the pyridine ring are typically deshielded and appear at a higher chemical shift.

-

¹³C NMR: The number of signals and their chemical shifts in the ¹³C NMR spectrum reveal the symmetry of the molecule and the electronic environment of each carbon atom.

Table 1: Representative ¹H and ¹³C NMR Data for a Nitrophenylpyridine Isomer (Predicted)

| Isomer | ¹H NMR (δ, ppm, DMSO-d₆) | ¹³C NMR (δ, ppm, DMSO-d₆) |

| 2-(4-Nitrophenyl)pyridine | 8.70 (d, 1H), 8.35 (d, 2H), 8.10 (d, 2H), 7.95 (t, 1H), 7.40 (t, 1H) | 156.0, 149.8, 147.5, 145.0, 137.5, 128.0, 124.5, 122.0 |

| 3-(3-Nitrophenyl)pyridine | 9.05 (s, 1H), 8.65 (d, 1H), 8.40 (d, 1H), 8.25 (d, 1H), 7.80 (t, 1H), 7.60 (t, 1H) | 148.5, 148.0, 147.0, 136.0, 135.0, 130.5, 124.0, 122.5 |

| 4-(2-Nitrophenyl)pyridine | 8.80 (d, 2H), 8.10 (d, 1H), 7.85 (t, 1H), 7.75 (d, 2H), 7.65 (t, 1H) | 150.0, 149.0, 148.0, 133.0, 130.0, 125.0, 124.0 |

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.[8]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation patterns.

-

Molecular Ion Peak (M⁺): The peak with the highest mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound.

-

Fragmentation: The nitro group often directs fragmentation. Common losses include NO₂ (46 Da) and NO (30 Da).[6][9] The fragmentation of the pyridine ring can also provide clues about the substitution pattern.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

-

Key Vibrational Frequencies:

-

N-O stretching (nitro group): Strong asymmetric and symmetric stretching bands are observed around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹, respectively.[10]

-

C=N and C=C stretching (aromatic rings): Multiple bands in the 1600-1450 cm⁻¹ region.

-

C-H stretching (aromatic): Bands above 3000 cm⁻¹.

-

Table 2: Characteristic FTIR Absorption Bands for Nitrophenylpyridines

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| NO₂ | Asymmetric Stretch | 1530 - 1500 |

| NO₂ | Symmetric Stretch | 1350 - 1330 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| Aromatic C-H | Stretch | 3100 - 3000 |

Isomer Separation: The Role of Chiral Chromatography

Many nitrophenylpyridine derivatives possess stereogenic centers, leading to the existence of enantiomers. As enantiomers often exhibit different pharmacological activities, their separation is crucial.[11] Chiral High-Performance Liquid Chromatography (HPLC) is the most powerful technique for this purpose.[2][12]

-

Causality of Experimental Choices:

-

Chiral Stationary Phase (CSP): The choice of CSP is critical for achieving enantioseparation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used due to their broad applicability. The chiral selector on the CSP forms transient diastereomeric complexes with the enantiomers, leading to different retention times.

-

Mobile Phase: The mobile phase composition (e.g., normal phase, reversed-phase, or polar organic) is optimized to maximize the selectivity and resolution of the enantiomers.

-

Experimental Protocol: Chiral HPLC Separation of a Nitrophenylpyridine Enantiomeric Pair

-

Column: Chiralcel® OD-H (or a similar polysaccharide-based column).

-